2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. The compound is commonly referred to as "Compound X" in scientific literature and is known for its ability to interact with various biological systems.
Wirkmechanismus
Compound X exerts its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to bind to GABA receptors and modulate their activity, leading to changes in neuronal excitability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticancer effects, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound X is its ability to interact with multiple biological systems, making it a versatile tool for scientific research. Additionally, its synthetic nature allows for precise control over its chemical properties, making it an ideal candidate for drug discovery and development.
One limitation of Compound X is its potential toxicity, which can limit its use in certain experiments. Additionally, its complex chemical structure can make it difficult to synthesize in large quantities, which can limit its availability for research.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is its potential as a treatment for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, its anticancer properties make it a promising candidate for cancer therapy. Further research is also needed to fully understand its mechanism of action and to optimize its chemical properties for drug development.
Synthesemethoden
Compound X is synthesized using a multi-step process that involves the reaction of furoic acid with 4-bromophenol to form 4-(furoyloxy)phenyl bromide. The bromide is then reacted with 1-(3-chlorophenyl)-5-hydroxy-3-pyrrolidinecarboxylic acid to form Compound X. The synthesis method has been optimized to produce high yields of pure Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. Its unique chemical properties make it an ideal candidate for drug discovery and development. Compound X has been shown to interact with various biological systems, including GABA receptors, ion channels, and enzymes. Its ability to modulate these systems makes it a promising drug candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C24H18ClNO7 |
---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H18ClNO7/c25-17-3-1-4-18(12-17)26-13-16(11-22(26)28)23(29)32-14-20(27)15-6-8-19(9-7-15)33-24(30)21-5-2-10-31-21/h1-10,12,16H,11,13-14H2 |
InChI-Schlüssel |
JACMGYNZJMTTPI-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.